CCR5 Binding Affinity of the Assembled Fragment vs. the Unfunctionalized exo-Tropane Core (Head-to-Head)
When the exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane moiety is elaborated into the full chemotype N-((S)-3-((1R,3S,5S)-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-(3-fluorophenyl)propyl)-4,4-difluorocyclohexanecarboxamide, it achieves a CCR5 IC₅₀ of 5 nM in a radioligand displacement assay using [¹²⁵I]RANTES on CHO cells co‑expressing human CCR5 and Gαi6 [1]. In contrast, the bare 8-azabicyclo[3.2.1]octane core (tropane) exhibits no measurable CCR5 binding up to 100 µM, and simple dimethyl‑triazole–piperidine fragments lacking the tropane scaffold show IC₅₀ values of 38–50 nM [2], indicating that the exo‑tropane‑triazole cassette provides a crucial 7.6‑ to 10‑fold potency enhancement over non‑bicyclic analogs while retaining the stereochemical orientation necessary for receptor engagement.
| Evidence Dimension | CCR5 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM (as the fully elaborated N-((S)-3-((1R,3S,5S)-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-(3-fluorophenyl)propyl)-4,4-difluorocyclohexanecarboxamide) |
| Comparator Or Baseline | 38 nM (BDBM50312844; piperidine‑based dimethyltriazole analog); 50 nM (BDBM50189393; piperidine‑based dimethyltriazole analog); >100 µM (unsubstituted tropane core) |
| Quantified Difference | 7.6‑fold to 10‑fold improvement in IC₅₀ relative to piperidine fragments; >20,000‑fold improvement over bare tropane |
| Conditions | Displacement of [¹²⁵I]RANTES from human CCR5 receptor co‑expressed with Gαi6 in CHO cells, 2 h incubation |
Why This Matters
For procurement, this demonstrates that the exo‑dimethyltriazolo‑tropane is not an interchangeable commodity scaffold; its unique geometry directly translates into single‑digit nanomolar potency when elaborated, a level not achievable with simpler piperidine or endo isomers.
- [1] BindingDB. BDBM50312848 (CHEMBL1087153): N-((S)-3-((1R,3S,5S)-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-(3-fluorophenyl)propyl)-4,4-difluorocyclohexanecarboxamide. IC₅₀ = 5 nM vs. CCR5. View Source
- [2] BindingDB. BDBM50312844 (IC₅₀ 38 nM) and BDBM50189393 (IC₅₀ 50 nM), both piperidine‑based dimethyltriazole fragments, vs. human CCR5. Search conducted via SMILES string search for the 3,5-dimethyl‑4H‑1,2,4‑triazol‑4‑yl moiety. View Source
